molecular formula C5H5ClO B1296002 2-(Chloromethyl)furan CAS No. 617-88-9

2-(Chloromethyl)furan

Cat. No. B1296002
CAS RN: 617-88-9
M. Wt: 116.54 g/mol
InChI Key: GANBJDIOIDQSGI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)furan is a chemical compound that serves as an electrophile in various chemical reactions. It is a derivative of furan, a heterocyclic organic compound, and contains a chloromethyl group attached to the furan ring. This compound is of interest due to its potential as a building block in the synthesis of various organic molecules, including pharmaceuticals and polymers .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)furan and its derivatives can be achieved through different pathways. One method involves the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, leading to novel biobased furan polyesters . Another approach is the photochemical reaction between 2-chlorophenol derivatives and terminal alkynes, which forms 2-substituted benzo[b]furans . Additionally, 2-(Chloromethyl)furan can react with lithium trialkylalkynylborates, followed by oxidation to produce 2-furfurylketones . Furthermore, the CuI-catalyzed cycloisomerization of alkynyl ketones has been used to synthesize 2-mono- and 2,5-disubstituted furans .

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)furan derivatives has been characterized in several studies. For instance, the structure of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was confirmed by single-crystal X-ray analysis . These structures are significant as they provide insights into the reactivity and potential applications of these compounds in various fields.

Chemical Reactions Analysis

2-(Chloromethyl)furan participates in a variety of chemical reactions. It has been used as an intermediate in the production of acid chloride derivatives, which are useful for the production of biofuels and polymers . Multi-component synthesis involving 2-(Chloromethyl)furan has led to the formation of 2,2′-bifurans and 2-(thiophen-2-yl)furans . Additionally, the chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan has been shown to react with N- and S-nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)furan-based compounds have been explored in various studies. The effects of the number of methylene units in the dicarboxylic segments on the physical properties of furan polyesters were discussed, indicating the influence of molecular structure on material properties . The phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan by alcohols has been studied, revealing the formation of different products depending on the reaction conditions10.

Scientific Research Applications

  • Epoxy Resins

    • Field : Material Science
    • Application : Furan derivatives are used for the synthesis of epoxy resins . These resins are produced in high volumes in the industry for a wide range of applications .
    • Method : The synthesis involves the preparation of diamines and diepoxy monomers from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks . The processes involved in the monomers preparation include reductive amination, etherification, esterification, and carbonatation .
    • Results : The furan derivatives slightly favor higher Tg values, attributed to the hydrogen bonding brought by the furan moieties . All these Tg values are much lower (of ca. 100 °C) than those of materials prepared from DGEBA due to the presence of the methylene spacer between the (pseudo)aromatic group and the epoxide moiety .
  • Biomass Conversion

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a spectacular range of compounds economically from biomass .
    • Method : The synthesis involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : Furan derivatives are used in the synthesis of various pharmaceutical compounds . They are used as building blocks in the synthesis of a wide range of bioactive compounds .
    • Method : The synthesis involves various chemical reactions including condensation, substitution, and cyclization . The specific methods and procedures can vary widely depending on the specific compound being synthesized .
    • Results : The resulting compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
  • Biofuels

    • Field : Biochemical Engineering
    • Application : Furan derivatives, specifically 2,5-dimethylfuran (2,5-DMF), are used in the production of biofuels . 2,5-DMF is a promising biofuel because it has a higher energy density and lower hygroscopicity than ethanol .
    • Method : The production of 2,5-DMF involves the dehydration of fructose or glucose, followed by the hydrogenation of the resulting 5-hydroxymethylfurfural .
    • Results : The resulting 2,5-DMF has properties that make it a promising substitute for traditional fossil fuels .
  • Textiles and Coatings

    • Field : Textile Engineering and Material Science
    • Application : Furan derivatives have made steady, impressive, and progressive impacts over the last 9 decades in the textiles, paints and coatings industries .
    • Method : The specific methods and procedures can vary widely depending on the specific compound being synthesized and the application .
    • Results : The use of furan derivatives in these fields has resulted in the development of a wide range of products with unique properties .
  • Aerospace and Automotive Industries

    • Field : Aerospace and Automotive Engineering
    • Application : Furan derivatives have been used in the aerospace and automotive industries .
    • Method : The specific methods and procedures can vary widely depending on the specific compound being synthesized and the application .
    • Results : The use of furan derivatives in these fields has resulted in the development of a wide range of products with unique properties .

Safety And Hazards

2-(Chloromethyl)furan should be handled with care to avoid contact with skin and eyes . It is also important to avoid the formation of dust and aerosols . Proper personal protective equipment should be used when handling this compound .

properties

IUPAC Name

2-(chloromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBJDIOIDQSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277135
Record name 2-(CHLOROMETHYL)FURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)furan

CAS RN

617-88-9
Record name 2-(Chloromethyl)furan
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(CHLOROMETHYL)FURAN
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(CHLOROMETHYL)FURAN
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloromethylfuran
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
H Gilman, CC Vernon - Journal of the American Chemical Society, 1924 - ACS Publications
… By analogy with benzyl chloride, 2-chloromethyl-furan (C4H3OCH2CI) should be prepared from 2-furancarbinol. A series of studies has shown the correctness of this view despite the …
Number of citations: 8 pubs.acs.org
S Divald, MC Chun, MM Joullie - The Journal of Organic …, 1976 - ACS Publications
Chemistry of 2-(Chloromethyl) furans J. Org. Chem., Vol. 41, No. 17, 1976 2835 yl)-3, 3', 4, 4'-tetramethyI-2, 2'-dipyrromethane (2h). 2-Chloromethyl-5-(2, 2-dicyanovinyl)-3, 4-…
Number of citations: 62 pubs.acs.org
N LI, YAN CHEN, M DENG, Y MA - Chinese Journal of Organic …, 1991 - sioc-journal.cn
The reaction of 2-(chloromethyl) furan with lithium trialkylalkynylborate is studied and the configuration of the major furfurylalkene reaction product is determine to be E-form by using 1H …
Number of citations: 2 sioc-journal.cn
JM Berry, CY Watson, WJD Whish… - Journal of the Chemical …, 1997 - pubs.rsc.org
5-Substituted isoquinolin-1-ones have been synthesised by one-pot Curtius rearrangement of the corresponding substituted 3-phenylpropenoyl azides and cyclisation. Arylmethylation …
Number of citations: 53 pubs.rsc.org
S Divald, MC Chun, MM Joullie - Tetrahedron Letters, 1970 - Elsevier
In the course of the present investigation, an unexpected set of resonances were found in the NMR spectrum of the crude product mixture obtained from the reaction of I and aqueous …
Number of citations: 7 www.sciencedirect.com
JM Berry, MD Threadgill - Journal of Labelled Compounds and …, 1997 - inis.iaea.org
[en] In a recent paper from our laboratory, we reported that the reaction of the lithium anion of 5-methylisoquinolin-[18 O]-one with 2-(chloromethyl) furan gave 1-(furan-2-yl-[18 O]-…
Number of citations: 4 inis.iaea.org
S Zhang, X Yu, X Feng, Y Yamamoto… - Chemical …, 2015 - pubs.rsc.org
Palladium-catalyzed allylation reactions of 2-(chloromethyl)thiophenes, 2-(chloromethyl)furans, and N-protected 2-(chloromethyl)-1H-pyrroles with allyltributylstannane were described …
Number of citations: 35 pubs.rsc.org
A Przydacz, A Topolska, A Skrzyńska… - Advanced Synthesis & …, 2022 - Wiley Online Library
A dearomative formal (4+2)‐cycloaddition reaction between 2‐substituted 3‐furaldehydes derivatives and isatins or α,α,α‐trifluoroacetophenones as electrophiles has been established …
Number of citations: 4 onlinelibrary.wiley.com
李南生, 陈燕, 邓敏智 - 1991
Number of citations: 0

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